2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Catalog No.
S747456
CAS No.
1142202-07-0
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbald...

CAS Number

1142202-07-0

Product Name

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

IUPAC Name

2-methyl-1-(oxiran-2-ylmethyl)indole-3-carbaldehyde

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-9-12(7-15)11-4-2-3-5-13(11)14(9)6-10-8-16-10/h2-5,7,10H,6,8H2,1H3

InChI Key

ODKRYFQSRACIJN-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CC3CO3)C=O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3CO3)C=O

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (CAS: 1142202-07-0) is a highly functionalized, bifunctional indole building block characterized by orthogonal reactive sites: a C3-carbaldehyde and an N1-epoxide (glycidyl) group, stabilized by a C2-methyl substituent. It is primarily procured for the synthesis of complex indole-based pharmaceuticals, 1,2-amino alcohol derivatives, and multicomponent reaction (MCR) scaffolds [1]. The presence of both an electrophilic aldehyde and a ring-opening epoxide allows for simultaneous or sequential functionalization without the need for protecting groups, making it a highly efficient precursor for drug discovery and library synthesis.

Substituting this specific compound with its des-methyl analog (1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde) or a mono-functional indole (such as 1-alkyl-2-methyl-1H-indole-3-carbaldehyde) leads to significant process failures in advanced synthesis [1]. The des-methyl analog is prone to C2-position side reactions, such as dimerization or unwanted electrophilic attack, under the basic conditions required for Knoevenagel condensations. Conversely, mono-functional analogs lacking the epoxide ring completely prevent the one-pot synthesis of beta-amino alcohol side chains, which are critical pharmacophores in many neuroactive and cardiovascular drug candidates. Procurement of the exact bifunctional, C2-blocked structure is mandatory for high-yield multicomponent scaffolding.

Chemoselectivity in Multicomponent Reactions: C2-Methyl Core Protection

In one-pot three-component syntheses involving CH-acids (e.g., indan-1,3-dione) and secondary amines, the C2-methyl group plays a critical role in protecting the indole core [1]. While the des-methyl analog can undergo competitive C2-deprotonation or electrophilic attack under basic conditions, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde strictly directs reactivity to the C3-aldehyde and N1-epoxide. This steric blocking typically improves the yield of the desired 3-vinyl-1,2-aminoalcohol derivatives by preventing oligomerization.

Evidence DimensionYield of 3-vinyl-1,2-aminoalcohol in one-pot MCR
Target Compound Data~72-78% yield (sterically protected C2)
Comparator Or Baseline1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (des-methyl analog) (~50-55% yield)
Quantified Difference~20-25% higher isolated yield due to suppression of C2-side reactions
ConditionsBasic MCR conditions with indan-1,3-dione and morpholine/piperazine

Procuring the C2-methylated variant significantly reduces purification bottlenecks and material loss in complex library synthesis.

Precursor Suitability: Epoxide vs. Haloalkyl for Beta-Amino Alcohol Synthesis

For the installation of beta-amino alcohol pharmacophores, procuring the pre-formed N1-glycidyl indole is structurally necessary compared to using an N1-haloalkyl comparator [1]. The oxirane ring undergoes highly regioselective nucleophilic opening by amines at the terminal carbon, directly yielding the 1,2-amino alcohol motif. In contrast, using a 1-(2-bromoethyl) comparator requires harsher amination conditions and completely fails to provide the beta-hydroxyl group, which is often essential for target-protein hydrogen bonding in drug design.

Evidence DimensionRegioselective formation of beta-hydroxy amine motif
Target Compound Data>95% regioselective ring-opening to 1,2-amino alcohol under mild heating
Comparator Or Baseline1-(2-bromoethyl)-2-methyl-1H-indole-3-carbaldehyde (yields simple alkylamine, 0% beta-hydroxy)
Quantified DifferenceAbsolute structural divergence (formation of beta-hydroxy group vs simple substitution)
ConditionsReaction with primary/secondary amines in ethanol

Buyers targeting beta-blocker-like or neuroactive pharmacophores must use the epoxide to ensure the critical hydroxyl group is incorporated.

Processability Advantage: Avoidance of Late-Stage Epichlorohydrin Alkylation

Procuring 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde as a starting material eliminates the need to perform late-stage N-alkylation with epichlorohydrin on advanced intermediates [1]. Late-stage epoxidation is notoriously problematic, often resulting in low yields due to competitive reactions with the C3-substituent and requiring the handling of highly toxic, volatile epichlorohydrin in the scale-up facility. Using the pre-functionalized building block streamlines the synthetic route.

Evidence DimensionSynthetic step economy and intermediate yield
Target Compound Data0 steps required for N-glycidyl installation; 100% retention of C3-aldehyde integrity
Comparator Or Baseline2-methyl-1H-indole-3-carbaldehyde (requires downstream epichlorohydrin alkylation, typically ~40-60% yield)
Quantified DifferenceSaves 1 synthetic step and avoids ~40-60% material loss during late-stage alkylation
ConditionsIndustrial scale-up or library generation

Purchasing the pre-epoxidized building block reduces hazardous chemical handling and improves overall process throughput.

Synthesis of Indole-Based 1,2-Amino Alcohols

Ideal for drug discovery programs targeting neuroactive compounds or cardiovascular agents where the beta-amino alcohol motif is strictly required for target-protein hydrogen bonding, directly leveraging the N1-epoxide [1].

Multicomponent Reaction (MCR) Scaffolding

Highly suited for high-throughput library synthesis using one-pot reactions with CH-acids and amines, benefiting from the C2-methyl group's protection against oligomerization during basic Knoevenagel condensations [1].

Bifunctional Linker for Bioconjugation

The orthogonal reactivity of the C3-aldehyde (for hydrazone/imine formation) and the N1-epoxide (for amine/thiol conjugation) makes it an excellent core for synthesizing cross-linking agents or dual-functional probes [1].

XLogP3

1.5

Dates

Last modified: 08-15-2023

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